molecular formula C13H11ClN2O3 B5804865 N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide

N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide

Cat. No.: B5804865
M. Wt: 278.69 g/mol
InChI Key: XIFYPJKJVZSDKT-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide typically involves the reaction of 5-acetamido-2-chloroaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide
  • N-(5-acetamido-2-chlorophenyl)thiophene-2-carboxamide
  • N-(5-acetamido-2-chlorophenyl)pyrrole-2-carboxamide
  • N-(5-acetamido-2-chlorophenyl)benzofuran-2-carboxamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological and pharmacological properties. The presence of the furan ring and the acetamido and chloro substituents contribute to its reactivity and potential therapeutic applications. Compared to similar compounds, it may exhibit different levels of activity and selectivity towards various biological targets .

Properties

IUPAC Name

N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8(17)15-9-4-5-10(14)11(7-9)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFYPJKJVZSDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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